molecular formula C9H5ClFNO2 B8648849 5-chloro-6-fluoro-1H-indole-7-carboxylic acid

5-chloro-6-fluoro-1H-indole-7-carboxylic acid

Cat. No.: B8648849
M. Wt: 213.59 g/mol
InChI Key: IRIKKRIFUYYKKD-UHFFFAOYSA-N
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Description

5-chloro-6-fluoro-1H-indole-7-carboxylic acid is a useful research compound. Its molecular formula is C9H5ClFNO2 and its molecular weight is 213.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

5-chloro-6-fluoro-1H-indole-7-carboxylic acid

InChI

InChI=1S/C9H5ClFNO2/c10-5-3-4-1-2-12-8(4)6(7(5)11)9(13)14/h1-3,12H,(H,13,14)

InChI Key

IRIKKRIFUYYKKD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C(=C(C=C21)Cl)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

35 ml THF was cooled down to −75° C. under argon and 19.05 ml of a 1.6M solution of n-BuLi in hexane (30.5 mmol) were added. Then a solution of 2.35 g of 5-chloro-6-fluoro-1H-indole (13.7 mmol) in 9 ml THF was added dropwise (temperature kept between −70 and −75° C.) over 15 min. After 5 additional min stirring at this temperature a solution of 3.7 g potassium tert-butylate in 15 ml THF was added over 10 min (temperature kept between −70 and −75° C.). The brown solution was stirred 2 h at the same temperature and then treated with a large excess of solid CO2. The temperature was then raised to 10° C. over a period of 75 min, and treated with 30 ml water. After separation of the organic phase, the aqueous phase was extracted with 2×20 ml diethylether, treated with concentrated HCl until pH 1. The suspension was then filtered, the solid washed with water and dried in high vacuo. The residue was stirred with 10 ml hexane/diethylether 9:1 for 15 min and filtered, washed with 5 ml of the same mixture and the collected solid dried in high vacuo, leading to 2.2 g of 5-chloro-6-fluoro-1H-indole-7-carboxylic acid as a light brown solid (75%). MS: 212.2 (M−H)−.
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30 mL
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solution
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30.5 mmol
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2.35 g
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9 mL
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3.7 g
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15 mL
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35 mL
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Synthesis routes and methods III

Procedure details

1.56 ml (2.49 mmol) of a 1.6 M butyl lithium solution in hexane were diluted with 3.2 ml THF at −78° C. under nitrogen. 211 mg (1.24 mmol) of 5-chloro-6-fluoro-1H-indole as a 3:1 mixture of regioisomers dissolved in 0.8 ml THF were added within 15 min keeping the temperature below −70° C. After 5 min 279 mg (2.49 mmol) of potassium-tert-butylate dissolved in 1 ml THF were added within 15 min. The reaction mixture was stirred for 2 h at −75° C. to give a clear orange solution. Solid carbon dioxide was added at that temperature and the reaction mixture was allowed to warm to rt within 30 min. Water was added and the reaction mixture was extracted twice with diethyl ether. The aqueous layer was acidified with 1N aqueous HCl solution and extracted twice with diethyl ether. The combined organic layers were washed with saturated aqueous NaCl solution, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was stirred with n-hexane and a trace of diethyl ether for 2 h and filtered to yield 121 mg (46 of 5-chloro-6-fluoro-1H-indole-7-carboxylic acid as a light brown solid. 1H NMR (DMSO-d6, 300 MHz): δ 13.6 (br, 1H), 11.3 (br, 1H), 8.00 (d, 1H), 7.42 (s, 1H), 6.52 (s, 1H).
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3.2 mL
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211 mg
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potassium tert-butylate
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279 mg
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1 mL
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Synthesis routes and methods IV

Procedure details

THF (35 ml) was cooled down to −75° C. under argon and a 1.6M solution of n-butyllithium in hexane (19.05 ml, 30.5 mmol) was added. Then a solution of 5-chloro-6-fluoro-1H-indole (2.35 g, 13.7 mmol) in THF (9 ml) was added over 15 min dropwise keeping the temperature between −70 and −75° C. After additional 5 min stirring at this temperature a solution of potassium tert-butylate (3.7 g) in THF (15 ml) was added over 10 min keeping the temperature between −70 and −75° C. The brown solution was stirred 2 hours at the same temperature and then treated with a large excess of solid carbon dioxide. The temperature was then raised to 10° C. over a period of 75 min, and the reaction was treated with water (30 ml). After separation of the organic phase, the aqueous phase was extracted twice with diethylether (20 ml), treated with concentrated aq. HCl solution until pH 1. The suspension was then filtered, the solid washed with water and dried in high vacuo. The residue was stirred with hexane/diethylether (9/1, 10 ml) for 15 min and filtered, washed with the same solvent mixture (5 ml) and the collected solid dried in high vacuo, leading to 5-chloro-6-fluoro-1H-indole-7-carboxylic acid (2.2 g, 75%) as a light brown solid. MS (ISP): 212.2 (M−H)−.
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9 mL
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15 mL
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